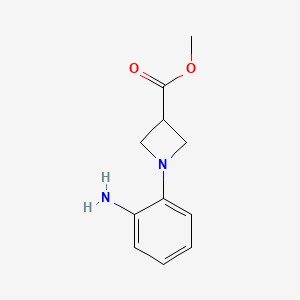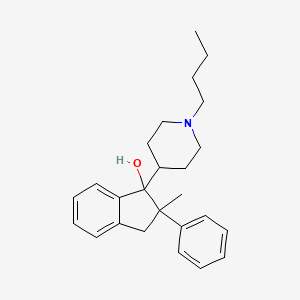
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol
Vue d'ensemble
Description
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, also known as BU10119, is a synthetic compound that belongs to the class of opioids. It is a highly potent and selective agonist for the delta opioid receptor (DOR), which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. BU10119 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol exerts its pharmacological effects by binding to and activating the delta opioid receptor. This receptor is primarily found in the peripheral nervous system and is involved in the regulation of pain, mood, and stress. Activation of the DOR by this compound results in the inhibition of pain signaling pathways, the modulation of neurotransmitter release, and the regulation of immune system function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to be highly selective for the delta opioid receptor and has low affinity for other opioid receptors. This compound has been shown to be highly potent and has a long duration of action. It has also been found to be well-tolerated and has a low incidence of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has several advantages for laboratory experiments. It is highly potent and selective for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also well-tolerated and has a low incidence of side effects, which makes it a safe compound to use in laboratory experiments.
One limitation of this compound is that it is a synthetic compound that may not accurately reflect the effects of endogenous opioids in the body. Additionally, the long duration of action of this compound may make it difficult to study the acute effects of delta opioid receptor activation.
Orientations Futures
There are several future directions for research on 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of novel compounds that are based on the structure of this compound and have improved pharmacological properties.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that is highly potent and selective for the delta opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, anxiety, and addiction. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. While there are limitations to the use of this compound in laboratory experiments, it remains a useful tool for studying the role of the delta opioid receptor in various physiological processes.
Applications De Recherche Scientifique
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the management of pain, depression, anxiety, and addiction. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-butylpiperidin-4-yl)-2-methyl-2-phenyl-3H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-3-4-16-26-17-14-22(15-18-26)25(27)23-13-9-8-10-20(23)19-24(25,2)21-11-6-5-7-12-21/h5-13,22,27H,3-4,14-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOUMPDLOJSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)C2(C3=CC=CC=C3CC2(C)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694718 | |
| Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3977-79-5 | |
| Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1501987.png)
![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1501993.png)
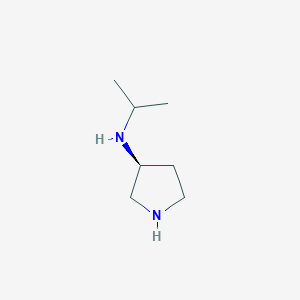
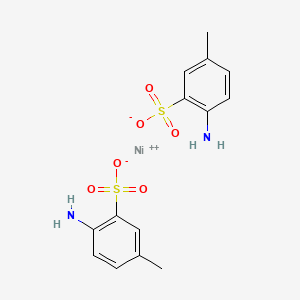
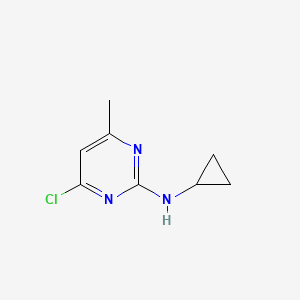
![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)
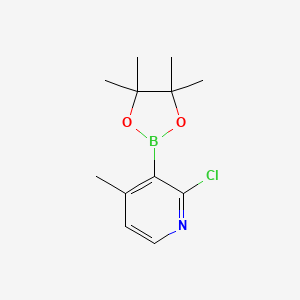
![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502056.png)
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
